

# Remdesivir-D5: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and physicochemical properties of **Remdesivir-D5**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. While much of the available safety and toxicology data pertains to the non-deuterated parent compound, Remdesivir, the deuterated analogue, **Remdesivir-D5**, is expected to exhibit a similar toxicological and safety profile.

#### **Compound Overview**

Remdesivir is a broad-spectrum antiviral medication that functions as a prodrug.[1] It undergoes intracellular metabolism to form its active triphosphate metabolite, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] **Remdesivir-D5** is a deuterated version of Remdesivir, where five hydrogen atoms on the phenoxy group have been replaced with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification.

#### **Physicochemical Properties**

The key physicochemical properties of Remdesivir and its deuterated analogue are summarized below.



| Property          | Remdesivir                                                                                                                                                              | Remdesivir-D5                                                                                                                                                                                     | Data Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Molecular Formula | C27H35N6O8P                                                                                                                                                             | C27H30D5N6O8P                                                                                                                                                                                     | PubChem     |
| Molar Mass        | 602.58 g/mol                                                                                                                                                            | 607.6 g/mol                                                                                                                                                                                       | PubChem     |
| IUPAC Name        | 2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][3] [4][5]triazin-7-yl)-5- cyano-3,4- dihydroxyoxolan-2- yl]methoxy- phenoxyphosphoryl]a mino]propanoate | 2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][3] [4][5]triazin-7-yl)-5- cyano-3,4- dihydroxyoxolan-2- yl]methoxy-(2,3,4,5,6- pentadeuteriophenoxy )phosphoryl]amino]pro panoate | PubChem     |
| CAS Number        | 1809249-37-3                                                                                                                                                            | 2440242-47-5                                                                                                                                                                                      | PubChem     |
| Appearance        | White to off-white or yellow powder                                                                                                                                     | Not specified, expected to be similar                                                                                                                                                             | -           |
| Water Solubility  | 0.339 mg/L                                                                                                                                                              | Not specified, expected to be similar                                                                                                                                                             | [6][7]      |

## **Safety Data and Hazard Information**

The following safety information is primarily based on the Safety Data Sheet (SDS) for Remdesivir. Researchers handling **Remdesivir-D5** should adhere to these precautions.

#### **Hazard Classification**



| Hazard Class                                          | Category    | Hazard Statement                                                                                                                              |
|-------------------------------------------------------|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Oral Toxicity                                   | Category 4  | H302: Harmful if swallowed.[8]                                                                                                                |
| Skin Corrosion/Irritation                             | Category 2  | H315: Causes skin irritation.[8]                                                                                                              |
| Serious Eye Damage/Irritation                         | Category 2A | H319: Causes serious eye irritation.[8]                                                                                                       |
| Specific Target Organ Toxicity (Single Exposure)      | Category 3  | H335: May cause respiratory irritation.                                                                                                       |
| Specific Target Organ Toxicity<br>(Repeated Exposure) | Category 1  | H372: Causes damage to organs through prolonged or repeated exposure. May cause damage to the kidneys through prolonged or repeated exposure. |

#### **First Aid Measures**



| Exposure Route | First Aid Procedure                                                                                                                                                                                                                                                                    |
|----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ingestion      | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow.  Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |
| Inhalation     | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.                                                          |
| Skin Contact   | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.                                                                                                                            |
| Eye Contact    | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.                                                          |

## **Handling and Storage Precautions**

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of **Remdesivir-D5**.

#### **Personal Protective Equipment (PPE)**

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Ensure that gloves are compatible with the solvents being used.



 Respiratory Protection: If handling the powder outside of a ventilated enclosure, use a NIOSH-approved respirator with an appropriate particulate filter.

#### **Laboratory Handling**

- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.
- Spillage: In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up the
  material to avoid generating dust and place it in a sealed container for disposal. For liquid
  spills, absorb with an inert material and place in a sealed container for disposal. Clean the
  spill area with a suitable detergent and water.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

#### **Storage**

- Unopened Vials (Lyophilized Powder): Store at room temperature, below 30°C (86°F).
- Reconstituted Solution: Should be used immediately. If necessary, it can be stored for up to 4 hours at room temperature (20°C to 25°C) or up to 24 hours at refrigerated temperature (2°C to 8°C).[9][10]
- Diluted Infusion Solution: Stable for 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperature (2°C to 8°C).[11]

#### **Toxicity Profile**

The following table summarizes the known adverse effects of Remdesivir from preclinical and clinical studies.



| Organ System     | Observed Adverse Effects                                                 |
|------------------|--------------------------------------------------------------------------|
| Hepatic          | Elevations in serum aminotransferases (ALT, AST).[10]                    |
| Renal            | Acute kidney injury, worsening of underlying chronic kidney disease.[12] |
| Cardiovascular   | Hypotension, arrhythmias, cardiac arrest.[12]                            |
| Gastrointestinal | Nausea, vomiting.                                                        |
| Hematological    | Anemia, lymphopenia.[12]                                                 |
| Dermatological   | Rash, pruritus.[12]                                                      |
| Neurological     | Headache, delirium.[12]                                                  |

## **Stability Data**

Remdesivir is an ester prodrug and is susceptible to degradation, particularly under basic conditions.

| Condition                                     | Stability/Degradation                                                                      |
|-----------------------------------------------|--------------------------------------------------------------------------------------------|
| Acidic Hydrolysis (0.1 N HCl)                 | Degradation observed.[2]                                                                   |
| Basic Hydrolysis (0.1 N NaOH)                 | Extensive degradation.[2][5]                                                               |
| Neutral Hydrolysis (Water)                    | Some degradation observed.[2]                                                              |
| Oxidative (3% H <sub>2</sub> O <sub>2</sub> ) | Degradation observed.[2]                                                                   |
| Thermal                                       | Stable under dry heat conditions.[2]                                                       |
| Photolytic                                    | Stable under photolytic stress.[2]                                                         |
| Plasma (ex vivo)                              | Moderately unstable with a reported half-life of approximately 78 minutes in human plasma. |

## **Experimental Protocols**



#### In Vitro Antiviral Activity Assay (General Protocol)

This protocol provides a general workflow for assessing the antiviral activity of **Remdesivir-D5** in a cell-based assay.

- Cell Culture: Plate a suitable host cell line (e.g., Vero E6, Calu-3) in 96-well plates and incubate until a confluent monolayer is formed.
- Compound Preparation: Prepare a stock solution of **Remdesivir-D5** in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in cell culture medium.
- Infection: Infect the cells with the virus of interest at a predetermined multiplicity of infection (MOI).
- Treatment: After a short incubation period with the virus, remove the inoculum and add the media containing the different concentrations of Remdesivir-D5.
- Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (typically 48-72 hours).
- Endpoint Measurement: Assess the antiviral activity by a suitable method, such as:
  - CPE Inhibition Assay: Visually score the wells for the inhibition of virus-induced cell death.
  - Plaque Reduction Assay: For viruses that form plaques, this assay can be used to quantify the reduction in plaque number.
  - qRT-PCR: Quantify the amount of viral RNA in the cell supernatant.
  - Cell Viability Assay: Use a reagent such as MTT or CellTiter-Glo to measure cell viability.
- Data Analysis: Calculate the 50% effective concentration (EC<sub>50</sub>) and 50% cytotoxic concentration (CC<sub>50</sub>) to determine the selectivity index (SI = CC<sub>50</sub>/EC<sub>50</sub>).

## LC-MS/MS Quantification of Remdesivir and its Metabolites

#### Foundational & Exploratory





**Remdesivir-D5** is an ideal internal standard for the quantification of Remdesivir in biological matrices.

#### • Sample Preparation:

- To a plasma or tissue homogenate sample, add an internal standard solution containing a known concentration of Remdesivir-D5.
- Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in a suitable mobile phase.

#### LC-MS/MS Analysis:

- Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
- Use a gradient elution with a mobile phase typically consisting of water and acetonitrile with a modifier such as formic acid or ammonium acetate.
- Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Remdesivir and Remdesivir-D5.

#### Data Analysis:

- Generate a calibration curve using known concentrations of Remdesivir spiked into the same biological matrix.
- Calculate the concentration of Remdesivir in the unknown samples by comparing the peak area ratio of the analyte to the internal standard (Remdesivir-D5) against the calibration curve.



### **Mechanism of Action and Metabolic Pathway**

Remdesivir is a prodrug that must be metabolized within the host cell to its pharmacologically active form.[5]



Click to download full resolution via product page

Figure 1. Mechanism of action of Remdesivir.





Click to download full resolution via product page

Figure 2. General experimental workflow for **Remdesivir-D5**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of degradation products of Remdesivir using liquid chromatography/mass spectrometry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. comms.tbrhsc.net [comms.tbrhsc.net]
- 4. Remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated stability study of the ester prodrug remdesivir: Recently FDA-approved Covid-19 antiviral using reversed-phase-HPLC with fluorimetric and diode array detection -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. news-medical.net [news-medical.net]
- 9. hawaiihealthpartners.org [hawaiihealthpartners.org]
- 10. calhospital.org [calhospital.org]
- 11. VEKLURY® (remdesivir) Dosing and Administration | HCP [vekluryhcp.com]
- 12. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Remdesivir-D5: A Technical Guide to Safety and Handling for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117595#remdesivir-d5-safety-data-sheet-and-handling-precautions]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com